molecular formula C18H21ClN4O B2488962 N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421477-61-3

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2488962
M. Wt: 344.84
InChI Key: GJINOTGIAYCILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of compounds known for their varied biological activities. Such molecules often contain piperidine as a core structure, which is a common motif in medicinal chemistry due to its involvement in receptor binding and modulation of biological activity.

Synthesis Analysis

The synthesis of complex piperidine-based compounds typically involves multi-step organic reactions, including amide bond formation, halogenation, and cyclization reactions. An example of a related synthesis is the creation of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, which can be achieved by coupling between specific thiazole and pyrimidine derivatives (Shahinshavali et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves conformational studies to understand the energetics of different conformers, which can be critical for binding to biological targets. For instance, conformational analysis of related compounds using molecular orbital methods can identify energetically favorable conformations (Shim et al., 2002).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including nucleophilic substitutions, which are often used for introducing fluorine-18, a radioactive isotope for PET imaging studies. The feasibility of such reactions demonstrates the compound's utility in biomedical research as a tracer for studying specific receptors in the brain (Katoch-Rouse & Horti, 2003).

Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide and its derivatives have been a subject of research primarily in the field of chemical synthesis and properties. A study by Shahinshavali et al. (2021) demonstrated an alternative route for synthesizing a related compound, showcasing the methodological advancements in the field of organic synthesis Shahinshavali et al., 2021.

Pharmacological Research

Several studies have explored compounds structurally similar to N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide for their pharmacological potential. For instance, Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with high anti-HIV-1 activity, indicating the therapeutic potential of compounds in this chemical class Imamura et al., 2006.

Molecular Interaction Studies

The molecular interactions of structurally related compounds have been studied to understand their potential binding and activity at various receptors. Shim et al. (2002) researched the molecular interaction of an antagonist with CB1 cannabinoid receptor, providing insights into the structure-activity relationships crucial for drug development Shim et al., 2002.

Bioactivity and Potential Therapeutic Applications

Kambappa et al. (2017) synthesized novel derivatives and evaluated their anti-angiogenic and DNA cleavage activities, highlighting the potential of such compounds in anticancer research Kambappa et al., 2017.

Structural and Electronic Properties

Georges et al. (1989) investigated the crystal structures and electronic properties of anticonvulsant drugs, including compounds structurally related to N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide, providing a deeper understanding of their pharmacological profile Georges et al., 1989.

Safety And Hazards

This section would detail the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-12-6-7-17(22-21-12)23-10-8-14(9-11-23)18(24)20-16-5-3-4-15(19)13(16)2/h3-7,14H,8-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJINOTGIAYCILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.